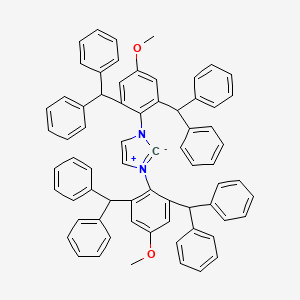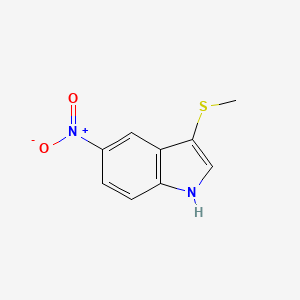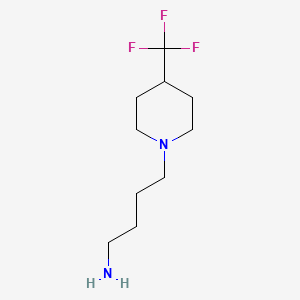
4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine
Übersicht
Beschreibung
“4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine” is a chemical compound with the molecular formula C12H15F3N2 . It is also known as "4-[4-(Trifluoromethyl)piperidin-1-yl]aniline" .
Molecular Structure Analysis
The molecular structure of “4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine” consists of a piperidine ring with a trifluoromethyl group at the 4-position . The average mass of the molecule is 244.256 Da, and the monoisotopic mass is 244.118729 Da .Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Mechanism of Base Catalysis
Research has explored the kinetic behavior of similar compounds in reactions with aliphatic amines, providing insights into the mechanism of base catalysis in these reactions. For instance, studies on the reactions of butylamine and piperidine with certain phenyl sulfides in dimethyl sulfoxide revealed the formation of σ-adducts, indicating nucleophilic attack as a rate-determining step in such substitutions (Chamberlin & Crampton, 1994).
Binding to Human CCR5
Investigations into 2-aryl-4-(piperidin-1-yl)butanamines and their interactions with human CCR5 receptors have been conducted to understand their role as antagonists. A pharmacophore model was developed to facilitate the development of these compounds as potential therapeutic agents, with mutagenesis experiments helping to map their interaction sites (Castonguay et al., 2003).
Anticancer Activity
Certain positively charged, water-soluble platinum complexes with piperazine and piperidine ligands have shown significant cytotoxic activity against cisplatin-resistant ovarian cancer cells. These complexes demonstrate rapid cellular uptake and DNA binding, suggesting potential in overcoming cisplatin resistance (Najajreh et al., 2002).
Inhibition of Acetyl-CoA Carboxylase
Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds have shown potent inhibitory activities in enzyme and cell-based assays, indicating potential applications in metabolic disease research (Chonan et al., 2011).
Dendrimer Synthesis and Self-Assembly
The synthesis of novel dendritic melamines containing piperidin-4-yl groups has been reported. These compounds, used as central building-blocks in G-2 melamine dendrimers, demonstrated the ability to self-assemble into spherical nano-aggregates, highlighting their potential in nanotechnology and materials science (Sacalis et al., 2019).
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2/c11-10(12,13)9-3-7-15(8-4-9)6-2-1-5-14/h9H,1-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINNFIQLZRRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257992 | |
| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine | |
CAS RN |
1416351-97-7 | |
| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416351-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




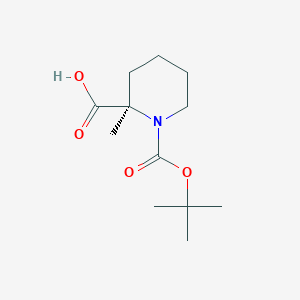



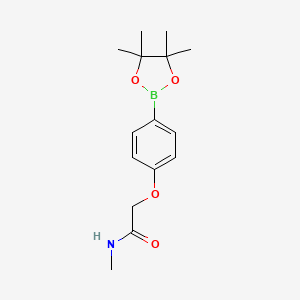

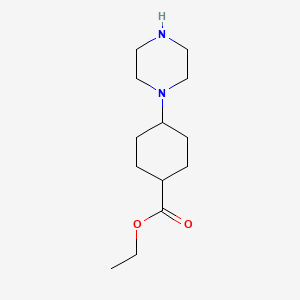


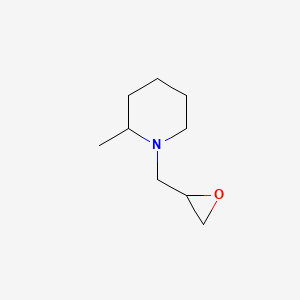
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)
